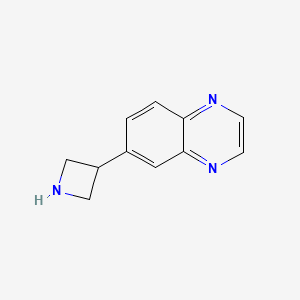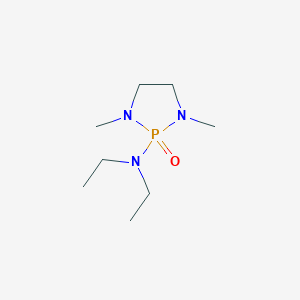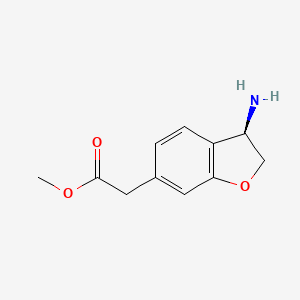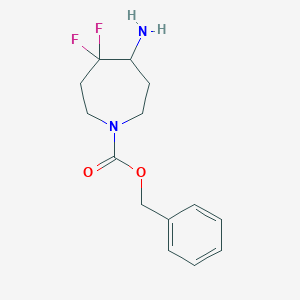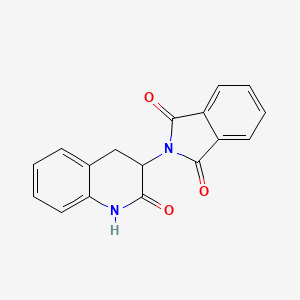
4-(Difluoromethoxy)-3-isopropoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-3-isopropoxybenzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoromethoxy and isopropoxy groups attached to a benzoic acid core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-isopropoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of sodium hydroxide as a base in the O-alkylation step has been shown to be more economical and scalable compared to other bases .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-3-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding derivatives or reduced to alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on cellular processes and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which is a key process in the pathogenesis of pulmonary fibrosis . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which in turn affects the expression of EMT-related proteins such as α-SMA, vimentin, and E-cadherin .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of an isopropoxy group.
4-Difluoromethoxy-3-hydroxybenzoic acid: Lacks the isopropoxy group and has a hydroxyl group instead.
Uniqueness
4-(Difluoromethoxy)-3-isopropoxybenzoic acid is unique due to the combination of difluoromethoxy and isopropoxy groups on the benzoic acid core, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H12F2O4 |
|---|---|
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H12F2O4/c1-6(2)16-9-5-7(10(14)15)3-4-8(9)17-11(12)13/h3-6,11H,1-2H3,(H,14,15) |
Clave InChI |
KXXUFWHXCJFXHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
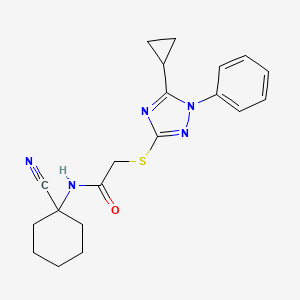

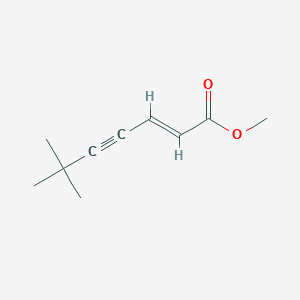
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
